![molecular formula C18H16N6S6 B12594697 6,6'-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2'-bipyridine CAS No. 650636-35-4](/img/structure/B12594697.png)
6,6'-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2’-bipyridine is a complex organic compound featuring a bipyridine core with thiadiazole and methylsulfanyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2’-bipyridine typically involves multiple steps, starting with the preparation of the thiadiazole moiety. One common method involves the reaction of hydrazonoyl halides with carbon disulfide, followed by cyclization to form the thiadiazole ring . The bipyridine core can be synthesized through a variety of methods, including the coupling of pyridine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would typically include the preparation of intermediate compounds, followed by their sequential reaction to form the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
6,6’-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The thiadiazole ring can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
6,6’-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of advanced materials, such as conductive polymers and sensors.
作用机制
The mechanism of action of 6,6’-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2’-bipyridine involves its interaction with molecular targets through coordination bonds and non-covalent interactions. The bipyridine core can chelate metal ions, while the thiadiazole and methylsulfanyl groups can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.
相似化合物的比较
Similar Compounds
Tetrathiafulvalenes: These compounds contain sulfur atoms and have similar electronic properties.
Thiazoles: Featuring a sulfur and nitrogen-containing ring, thiazoles share some structural similarities with thiadiazoles.
Bipyridines: Compounds with a bipyridine core are structurally related and often used in coordination chemistry.
Uniqueness
6,6’-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2’-bipyridine is unique due to the combination of its bipyridine core and thiadiazole substituents. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
属性
CAS 编号 |
650636-35-4 |
|---|---|
分子式 |
C18H16N6S6 |
分子量 |
508.8 g/mol |
IUPAC 名称 |
2-methylsulfanyl-5-[[6-[6-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]pyridin-2-yl]pyridin-2-yl]methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C18H16N6S6/c1-25-15-21-23-17(29-15)27-9-11-5-3-7-13(19-11)14-8-4-6-12(20-14)10-28-18-24-22-16(26-2)30-18/h3-8H,9-10H2,1-2H3 |
InChI 键 |
AVLKIVBXPHRRKF-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NN=C(S1)SCC2=NC(=CC=C2)C3=CC=CC(=N3)CSC4=NN=C(S4)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




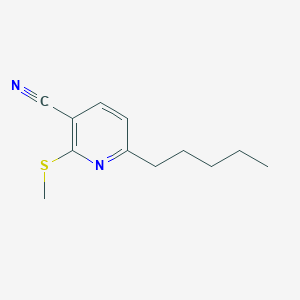
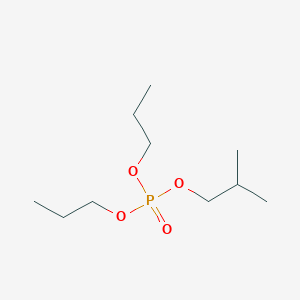
![2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate](/img/structure/B12594659.png)
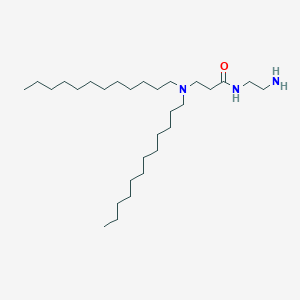
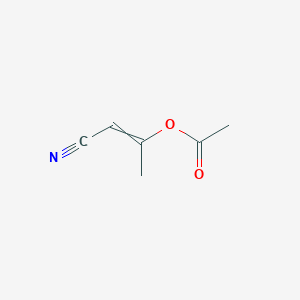
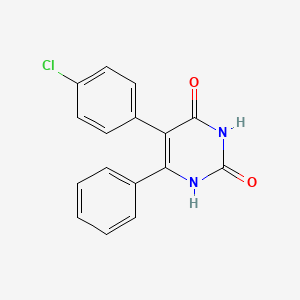
![N-{2-[4-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12594677.png)

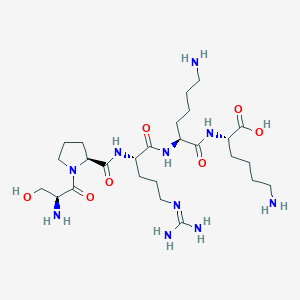
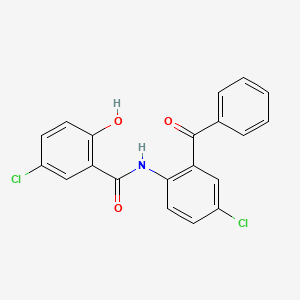

![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide](/img/structure/B12594703.png)
